molecular formula C17H15BrN2O3 B5101241 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5101241
M. Wt: 375.2 g/mol
InChI Key: LGIBQWYCMHODPM-PTNGSMBKSA-N
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Description

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved typically include binding to active sites or allosteric sites on the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromofuran: A simpler compound with a similar brominated furan ring.

    N-(furan-2-yl)benzamide: Lacks the bromine and enamine functionalities but shares the furan and benzamide moieties.

    3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl derivatives: Compounds with similar enamine and carbonyl functionalities.

Uniqueness

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is unique due to its combination of brominated furan, enamine, and benzamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of various complex molecules.

Properties

IUPAC Name

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-2-8-19-17(22)15(11-14-7-4-9-23-14)20-16(21)12-5-3-6-13(18)10-12/h2-7,9-11H,1,8H2,(H,19,22)(H,20,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIBQWYCMHODPM-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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